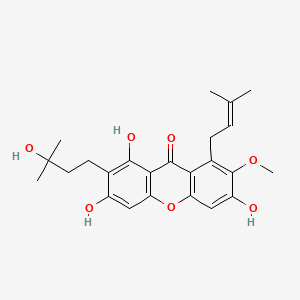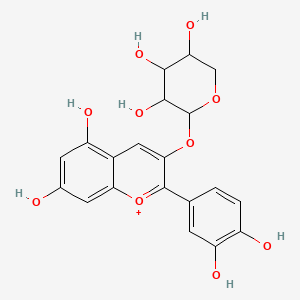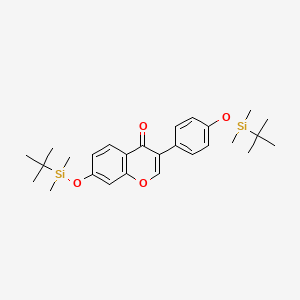
4',7-Dihydroxy-5-methoxy-8-prenylflavanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,7-Dihydroxy-5-methoxy-8-prenylflavanone typically involves the prenylation of flavanone derivatives. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of 4’,7-Dihydroxy-5-methoxy-8-prenylflavanone can be achieved through the extraction of hops, followed by purification using chromatographic techniques. The compound can also be synthesized on a larger scale using the aforementioned synthetic routes, with optimization for yield and purity .
化学反应分析
Types of Reactions
4’,7-Dihydroxy-5-methoxy-8-prenylflavanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydro derivatives of the flavonoid.
Substitution: Alkylated or acylated flavonoid derivatives.
科学研究应用
4’,7-Dihydroxy-5-methoxy-8-prenylflavanone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other bioactive flavonoids.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the production of nutraceuticals and functional foods due to its antioxidant properties
作用机制
The mechanism of action of 4’,7-Dihydroxy-5-methoxy-8-prenylflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and chelates metal ions, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anti-angiogenic Activity: The compound interferes with the signaling pathways involved in angiogenesis, such as the vascular endothelial growth factor pathway.
相似化合物的比较
Similar Compounds
Xanthohumol: Another prenylated flavonoid found in hops with similar biological activities.
8-Prenylnaringenin: A potent phytoestrogen with antioxidant and anti-inflammatory properties.
6-Prenylnaringenin: Known for its anti-cancer and anti-inflammatory effects
Uniqueness
4’,7-Dihydroxy-5-methoxy-8-prenylflavanone is unique due to its specific prenylation pattern and the combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities and potential therapeutic applications .
属性
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGCBLWILMDSAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72247-79-1 |
Source


|
| Record name | Isoxanthohumol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072247791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
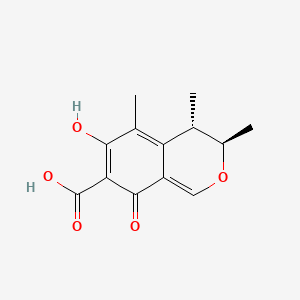
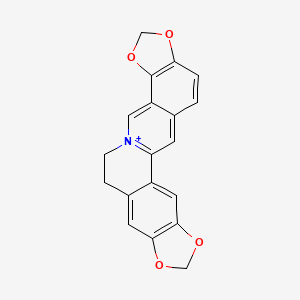
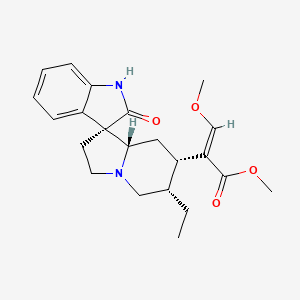
![8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B600277.png)
![6-[4-(5,7-Dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B600281.png)
